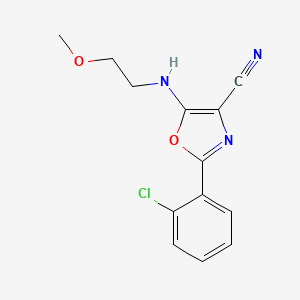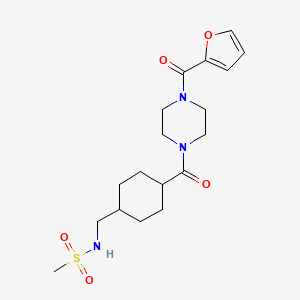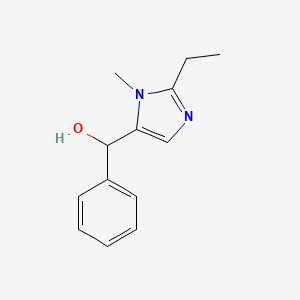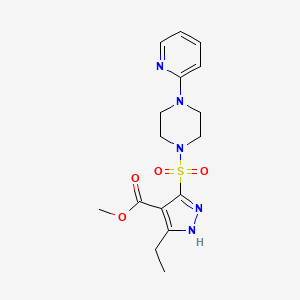![molecular formula C18H13ClN4O2S B2418470 2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile CAS No. 861207-14-9](/img/structure/B2418470.png)
2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry :
- The compound has been involved in the synthesis of various derivatives with potential antihypertensive α-blocking activity. These derivatives, including Schiff bases and imides, were synthesized via reactions involving thiosemicarbazides, triazoles, and other intermediates (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
- Related thiazole compounds have been synthesized and evaluated for their antimicrobial activity, offering insights into the development of new antimicrobial agents (Abdel‐Hafez, 2003).
Biological Activity Studies :
- Studies have explored the antimicrobial and antifungal activities of thiazole derivatives, similar to the compound . These derivatives have shown moderate antibacterial activity against certain bacteria and high antifungal activity against specific fungal strains (Kubba & Rahim, 2018).
Quantum Chemical and Molecular Dynamics Studies :
- Research involving quantum chemical and molecular dynamics simulation studies on thiazole derivatives has provided insights into their potential as corrosion inhibitors for iron, highlighting the relevance of such compounds in materials science (Kaya et al., 2016).
Synthesis of Novel Derivatives for Potential Applications :
- Efforts have been made to synthesize novel thiazolyl urea derivatives, with some demonstrating promising antitumor activities, thereby contributing to the field of cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antioxidant Activity Studies :
- A series of urea, thiourea, and selenourea derivatives with thiazole moieties, structurally related to the compound , have been synthesized and shown to possess potent antioxidant activity, indicating potential therapeutic applications (Reddy et al., 2015).
Electrosynthesis and Reaction Studies :
- The compound's related structures have been studied in electrosynthesis reactions, offering insights into their transformation and potential applications in synthetic chemistry (Mikhal’chenko et al., 2007).
Future Directions
properties
IUPAC Name |
2-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-14-3-1-2-12(8-14)18-22-15(11-26-18)6-7-21-17-5-4-16(23(24)25)9-13(17)10-20/h1-5,8-9,11,21H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGCJTHDTKHJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)




![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)